8-broMo-5-chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile
Description
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Properties
IUPAC Name |
8-bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClN4/c8-5-1-4(2-10)6(9)13-3-11-12-7(5)13/h1,3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFBUDOZFLAQPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NN=CN2C(=C1C#N)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile (CAS No. 1823924-70-4) is a heterocyclic compound that has garnered interest for its potential biological activities. This article reviews the available literature on its biological properties, focusing on antimicrobial and antiviral activities, as well as its pharmacological significance.
Chemical Structure and Properties
- Molecular Formula: C7H2BrClN4
- Molecular Weight: 257.47 g/mol
- SMILES Notation: C1=C(C2=NN=CN2C(=C1)Cl)Br
- Physical Form: Pale-yellow to yellow-brown solid
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various derivatives related to this compound. While specific data on this compound is limited, related compounds in the triazole family have demonstrated significant activity against a range of pathogens.
- Minimum Inhibitory Concentration (MIC): In a study involving derivatives of triazoles, compounds exhibited MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Biofilm Formation Inhibition: The tested derivatives showed effective inhibition of biofilm formation in bacterial strains, which is crucial for treating chronic infections .
Antiviral Activity
The compound's structural characteristics suggest potential antiviral activity, particularly against RNA viruses. Heterocycles like triazoles are often explored for their ability to inhibit viral replication mechanisms.
- Mechanism of Action: The presence of halogen substituents (bromo and chloro) may enhance interaction with viral proteins or enzymes, leading to inhibition of viral replication .
- Comparative Studies: Similar compounds have shown EC50 values indicating their effectiveness in inhibiting viral replication in cell lines. For instance, certain derivatives exhibited EC50 values below 250 μM in cell culture assays .
Synthesis and Evaluation
A study focused on synthesizing various triazole derivatives revealed that modifications at specific positions significantly influenced their biological activity. For example:
- The introduction of electron-withdrawing groups at strategic positions improved antimicrobial potency .
Structure-Activity Relationship (SAR)
Research into SAR has identified that the biological activity of triazole compounds is highly dependent on their substitution patterns:
- Compounds with halogen substitutions at the 5-position showed enhanced activity compared to those without .
Table 1: Biological Activity Summary of Related Compounds
| Compound Name | MIC (μg/mL) | EC50 (μM) | Activity Type |
|---|---|---|---|
| Compound A | 0.22 | <250 | Antimicrobial |
| Compound B | 0.25 | <200 | Antiviral |
| Compound C | Not Determined | <300 | Antiviral |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine and chlorine atoms at positions 8 and 5, respectively, are reactive toward nucleophilic substitution. These reactions often proceed under mild conditions due to the electron-withdrawing effects of the triazole and cyano groups.
Cyano Group Reactivity
The carbonitrile group at position 6 participates in:
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Hydrolysis : Forms carboxylic acids or amides under acidic/basic conditions.
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Cycloaddition : Engages in [2+3] cycloadditions with azides to form tetrazolo derivatives.
Example Reaction Pathway :
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Cyano → tetrazole conversion using NaN₃/Cu(I) catalyst.
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Intermediate tetrazole derivatives show enhanced biological activity .
Catalytic Functionalization
The compound undergoes catalytic transformations under solvent-free conditions. For example:
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Geminal-vinylogous anomeric-based oxidation (ABO) using [(VO)TPP][(TCM)₄] catalyst at 100°C .
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Mechanistic Steps :
Comparative Reactivity with Analogues
Mechanistic Insights
Q & A
Q. What synthetic methodologies are commonly employed for preparing 8-bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile, and how can reaction conditions be optimized?
The synthesis typically involves multi-step heterocyclic assembly. A common approach is cyclocondensation of substituted pyridine precursors with hydrazine derivatives under acidic or basic conditions. For example, describes the use of acetic acid as a solvent for cyclization reactions to form triazolo-pyridine carbonitriles. Optimization involves adjusting reaction temperature (e.g., 80–100°C), stoichiometry of reagents (e.g., 1:1.2 ratio of pyridine to hydrazine), and catalytic additives (e.g., p-toluenesulfonic acid) to improve yields . Purity is enhanced via recrystallization from ethanol or column chromatography with ethyl acetate/hexane gradients .
Q. How is the compound purified and characterized post-synthesis?
Purification often employs column chromatography (silica gel, 60–120 mesh) with mobile phases such as dichloromethane/methanol (95:5) or recrystallization from polar aprotic solvents like dimethylformamide (DMF). Characterization relies on:
- IR spectroscopy : Identification of nitrile (C≡N) stretches (~2200 cm⁻¹) and triazole ring vibrations (1600–1500 cm⁻¹) .
- NMR spectroscopy : H NMR reveals aromatic protons (δ 7.5–8.5 ppm) and substituent-specific signals (e.g., bromine deshielding effects) .
- Mass spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H] for CHBrClN) .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
The compound is sparingly soluble in water but dissolves in polar solvents like DMSO, DMF, and acetonitrile. Stability tests indicate decomposition above 200°C (DSC/TGA data) and sensitivity to prolonged UV exposure. Storage recommendations include inert atmospheres (N or Ar) at –20°C in amber vials to prevent halogen bond degradation .
Q. How do bromine and chlorine substituents influence the compound’s reactivity in further functionalization?
The electron-withdrawing bromine and chlorine groups activate the pyridine ring for nucleophilic aromatic substitution (SNAr) at positions ortho and para to the substituents. For example, bromine at C8 facilitates Suzuki-Miyaura coupling with aryl boronic acids, while chlorine at C5 stabilizes intermediates during amination or alkylation reactions .
Q. What are common side reactions or byproducts observed during its synthesis?
Common byproducts include:
- Dehalogenated intermediates : Due to reductive elimination under high-temperature conditions.
- Ring-opened products : From hydrolysis of the triazole moiety in acidic/basic media.
Byproducts are minimized by controlling reaction pH (neutral to mildly acidic) and avoiding excess reducing agents .
Advanced Research Questions
Q. What mechanistic insights explain the cyclization step in forming the triazolo-pyridine core?
The cyclization proceeds via a [3+2] dipolar cycloaddition mechanism. Computational studies (DFT) suggest that the electron-deficient pyridine ring reacts with hydrazine derivatives to form a diazonium intermediate, which undergoes intramolecular attack to yield the triazole ring. Transition state analysis reveals a kinetic preference for 1,2,4-triazole formation over other isomers due to lower activation energy (~25 kcal/mol) .
Q. How can computational modeling predict the electronic effects of substituents on bioactivity?
Density Functional Theory (DFT) calculations (e.g., HOMO-LUMO gaps, electrostatic potential maps) predict that bromine and chlorine substituents increase electrophilicity at C6 (carbonitrile group), enhancing binding to biological targets like kinase active sites. Molecular docking studies with CYP450 enzymes show halogen bonding interactions (3.0–3.5 Å distances) that correlate with inhibitory activity .
Q. What crystallographic data reveal about the compound’s solid-state structure?
Single-crystal X-ray diffraction (SC-XRD) data (e.g., CCDC-971311) confirm a planar triazolo-pyridine core with dihedral angles <5° between rings. Halogen atoms participate in C–Br···N (2.9 Å) and C–Cl···π (3.4 Å) interactions, stabilizing the crystal lattice. Unit cell parameters (monoclinic, P21/c) and packing diagrams reveal π-π stacking (3.8 Å) between adjacent molecules .
Q. How does structural modification at C6 (carbonitrile group) impact biological activity?
Replacing the carbonitrile with carboxylate or amide groups reduces cytotoxicity in cancer cell lines (IC increases from 1.2 µM to >50 µM). The nitrile’s electron-withdrawing nature is critical for hydrogen bonding with serine residues in target proteins, as shown in SAR studies .
Q. How does this compound compare to analogous heterocycles in catalytic applications?
Compared to imidazo[1,2-a]pyridines, the triazolo-pyridine core exhibits higher thermal stability (TGA decomposition at 220°C vs. 180°C) and stronger Lewis acidity (pKa ~4.5 vs. ~6.0), making it suitable for catalysis in cross-coupling reactions. Turnover numbers (TON) in Pd-mediated couplings are 20% higher due to improved ligand-metal coordination .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
